molecular formula C16H18N4O B2363142 N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide CAS No. 1645475-35-9

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide

Cat. No. B2363142
CAS RN: 1645475-35-9
M. Wt: 282.347
InChI Key: WQYLPQZHXBXWPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques like thermal analysis can be used to study these properties .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide and its derivatives have been investigated for their potential in various scientific research applications, with a focus on their synthesis and biological activities. Notably, these compounds have been explored for their anticancer and anti-inflammatory properties.

A novel series of pyrazolopyrimidines derivatives, structurally related to the chemical compound , were synthesized and evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition activities. These studies highlighted the potential of these compounds as anticancer and anti-inflammatory agents, opening avenues for further investigation into their therapeutic applications (Rahmouni et al., 2016).

PET Imaging and Neuroinflammation

The compound has also found application in the field of neurology, specifically in PET imaging to target macrophage colony-stimulating factor 1 receptor (CSF1R), a marker for microglia. A specific PET radiotracer, closely related to this compound, was developed for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation and its role in neuropsychiatric disorders. This advancement provides a valuable tool for the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).

Antimicrobial Activities

Further extending the scope of research, some derivatives have been investigated for their antimicrobial activities, demonstrating promising results against Gram-negative bacteria, Gram-positive bacteria, and yeast. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Behbehani et al., 2011).

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds structurally similar to this compound have been a subject of research, providing insights into their reactivity and potential applications in developing new chemical entities. These studies involve detailed synthetic pathways, offering a foundation for further chemical modifications and the exploration of new biological activities (Zhi-qin et al., 2002).

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. This information is crucial for handling and storage of the compound .

Future Directions

Future directions could involve potential applications of the compound based on its properties. It could also involve further studies needed to fully understand the compound .

properties

IUPAC Name

N-(cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-3-10-20(11-9-17)16(21)14-12-19(2)18-15(14)13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYLPQZHXBXWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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